2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Description
2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid is a synthetic amino acid derivative featuring a pyrrolo[2,3-b]pyridine heterocycle linked to a propanoic acid backbone with an acetamido substituent. This compound is of interest in medicinal chemistry due to its structural similarity to tryptophan and related bioactive molecules. Its molecular formula is C₁₂H₁₃N₃O₃, with a molecular weight of 247.25 g/mol (CAS: 211180-00-6) . It is typically stored under dry conditions at 2–8°C to maintain stability .
Properties
IUPAC Name |
2-acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-7(16)15-10(12(17)18)5-8-6-14-11-9(8)3-2-4-13-11/h2-4,6,10H,5H2,1H3,(H,13,14)(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFBELWPQXOLKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-Acetyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-DL-alanine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors. They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain.
Mode of Action
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail. This compound, being a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibits potent activities against FGFR1, 2, and 3. It inhibits the activation of these receptors, thereby disrupting the signaling pathways they regulate.
Biochemical Pathways
The FGF-FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes. The compound’s action results in the inhibition of downstream signaling including RAS-MEK-ERK, PLCγ, and PI3K-Akt. Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers.
Pharmacokinetics
It is noted that the compound has a low molecular weight, which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis. It also significantly inhibits the migration and invasion of 4T1 cells. Therefore, it has potential therapeutic implications in the treatment of breast cancer and possibly other types of cancer where FGFRs play a significant role.
Biological Activity
2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid, with the CAS number 211180-00-6, is a compound of interest due to its potential biological activities. This compound belongs to a class of pyrrolopyridine derivatives that have been explored for various pharmacological applications, particularly in oncology and neuropharmacology.
- Molecular Formula : CHNO
- Molecular Weight : 247.25 g/mol
- Structure : The compound features an acetamido group and a pyrrolopyridine moiety, which are critical for its biological interactions.
Research indicates that this compound may act as an inhibitor of focal adhesion kinase (FAK), a protein implicated in cancer cell migration and metastasis. FAK is a promising target for cancer therapy due to its role in signaling pathways that promote tumor growth and survival .
Anticancer Potential
A study highlighted the synthesis of various pyrrolopyridine derivatives, including this compound, which exhibited submicromolar cellular inhibition of FAK. The presence of specific substituents on the bicyclic core structure significantly influenced the selectivity and potency against FAK .
Study 1: FAK Inhibition
In a fragment-based drug discovery approach, derivatives similar to this compound were evaluated for their ability to inhibit FAK activity. The results demonstrated that these compounds could significantly reduce FAK-mediated signaling pathways in cancer cell lines, suggesting their utility as therapeutic agents in oncology .
Study 2: Structural Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on pyrrolopyridine derivatives. Modifications at the acetamido position and variations in the pyridine ring were shown to enhance biological activity. This study provides insights into optimizing the pharmacological profile of similar compounds for targeted therapy .
Data Table: Biological Activities of Pyrrolopyridine Derivatives
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Form: (R)-2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic Acid
- Structural Difference : The (R)-enantiomer shares the same molecular formula but differs in stereochemistry at the α-carbon .
- Physicochemical Properties :
- Significance : Stereochemistry may influence receptor binding or metabolic pathways, though biological data are currently unavailable.
7-Azatryptophan (2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic Acid)
- Structural Difference : Lacks the acetamido group at the α-position (CAS: 1137-00-4) .
- Physicochemical Properties :
- Molecular Formula: C₁₀H₁₁N₃O₂
- Molecular Weight: 205.21 g/mol
2-Acetamido-3-(Thiophen-2-yl)propanoic Acid
- Structural Difference : Replaces the pyrrolopyridine with a thiophene ring (CAS: 67206-07-9) .
- Physicochemical Properties: Molecular Formula: C₉H₁₁NO₃S Molecular Weight: 213.25 g/mol
- Functional Impact : The sulfur atom in thiophene increases lipophilicity, which may enhance membrane permeability compared to the nitrogen-rich pyrrolopyridine.
(2R)-2-Amino-3-{1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic Acid
- Structural Difference : Incorporates a methyl group on the pyrrolopyridine nitrogen (CAS: N/A) .
- Physicochemical Properties :
- Molecular Formula: C₁₁H₁₃N₃O₂
- Molecular Weight: 219.24 g/mol
- Functional Impact : Methylation may alter electronic properties, affecting solubility or receptor interactions.
Structural and Functional Comparison Table
Key Research Findings and Implications
Acetamido substitution may confer resistance to proteolytic degradation .
Stereochemical Effects : The (R)-enantiomer’s commercial availability (€553.00/1g) highlights its utility in chiral studies, though biological data remain sparse .
Thiophene vs. Pyrrolopyridine : Thiophene-containing analogs exhibit higher lipophilicity, which could improve blood-brain barrier penetration but reduce aqueous solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
